N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
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Description
Scientific Research Applications
Antimicrobial and Antitubercular Activities : A study by Kumar, Fernandes, and Kumar (2014) synthesized a series of novel carboxamide derivatives of 2-quinolones and tested them for antimicrobial and antitubercular activities. The findings indicate that many of these compounds exhibit promising antibacterial, antifungal, and antitubercular properties (Kumar, Fernandes, & Kumar, 2014).
Synthetic Studies on Potent Marine Drugs : Research by Li et al. (2013) focused on the synthesis of 4H-Chromene-2-carboxylic acid ester derivatives, which are important for studying the structural-activity relationships of antitumor antibiotic tetrahydroisoquinoline natural products. This research provides insights into the synthesis methodologies and crystal structures of these compounds (Li et al., 2013).
Glycine Site Antagonism on NMDA Receptor : Carling et al. (1992) synthesized 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives to evaluate their antagonist activity at the glycine site on the NMDA receptor. The study's results support the significance of a correctly positioned hydrogen-bond-accepting group for binding at the 4-position (Carling et al., 1992).
Alzheimer's Disease Research : Saeedi et al. (2017) synthesized novel chromenones linked to a 1,2,3-triazole ring system and evaluated them for their anti-ChE activity. Specifically, one compound showed significant anti-acetylcholinesterase activity and a neuroprotective effect against H2O2-induced cell death in PC12 neurons, demonstrating potential relevance in Alzheimer's disease research (Saeedi et al., 2017).
Fluorescent Anion Sensing : Dorazco‐González et al. (2014) studied dicationic N-methylated derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide for fluorescent anion sensing in water. Their findings suggest that these compounds can efficiently bind simple inorganic anions in water, attributed to high acidity of amides and their preorganized rigid structure (Dorazco‐González et al., 2014).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-13(24)23-10-4-6-14-11-16(8-9-18(14)23)22-20(25)17-12-15-5-2-3-7-19(15)27-21(17)26/h2-3,5,7-9,11-12H,4,6,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVSTSACKKGICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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